

"time-course experiment for pVHL30 degradation with CM11"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Homo-PROTAC pVHL30 degrader*
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Application Note and Protocol

Time-Course Experiment for pVHL30 Degradation with CM11

Audience: Researchers, scientists, and drug development professionals.

Introduction

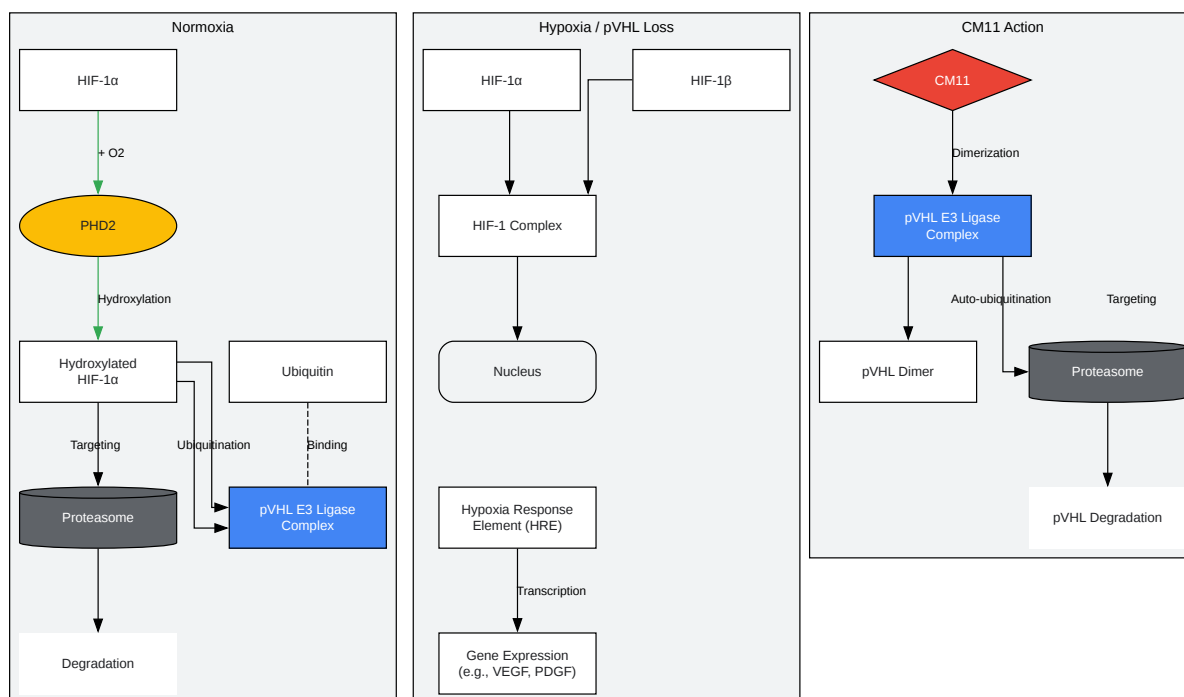
The von Hippel-Lindau (VHL) tumor suppressor protein (pVHL) is a critical component of the cellular oxygen-sensing pathway.^[1] It functions as the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^{VHL}), which targets proteins for proteasomal degradation.^{[2][3][4][5]} The most well-characterized substrate of pVHL is the alpha subunit of the hypoxia-inducible factor (HIF-α).^{[3][5][6]} Under normal oxygen conditions (normoxia), pVHL binds to hydroxylated HIF-α, leading to its ubiquitination and subsequent degradation, thereby preventing the activation of hypoxic response genes.^{[1][6]}

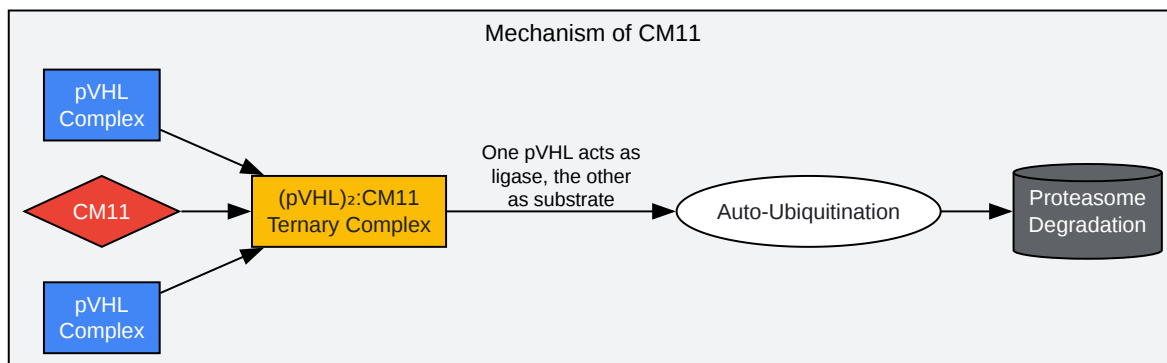
CM11 is a "Homo-PROTAC" (Proteolysis Targeting Chimera), a bivalent small molecule composed of two VHL ligands connected by a flexible linker.^[7] Unlike conventional PROTACs that recruit an E3 ligase to a different target protein, Homo-PROTACs are designed to induce the self-degradation of the E3 ligase itself.^[7] CM11 effectively dimerizes pVHL, triggering its rapid, potent, and proteasome-dependent self-degradation.^{[7][8]} This effect is highly selective for the long isoform of pVHL, pVHL30.^{[7][8]}

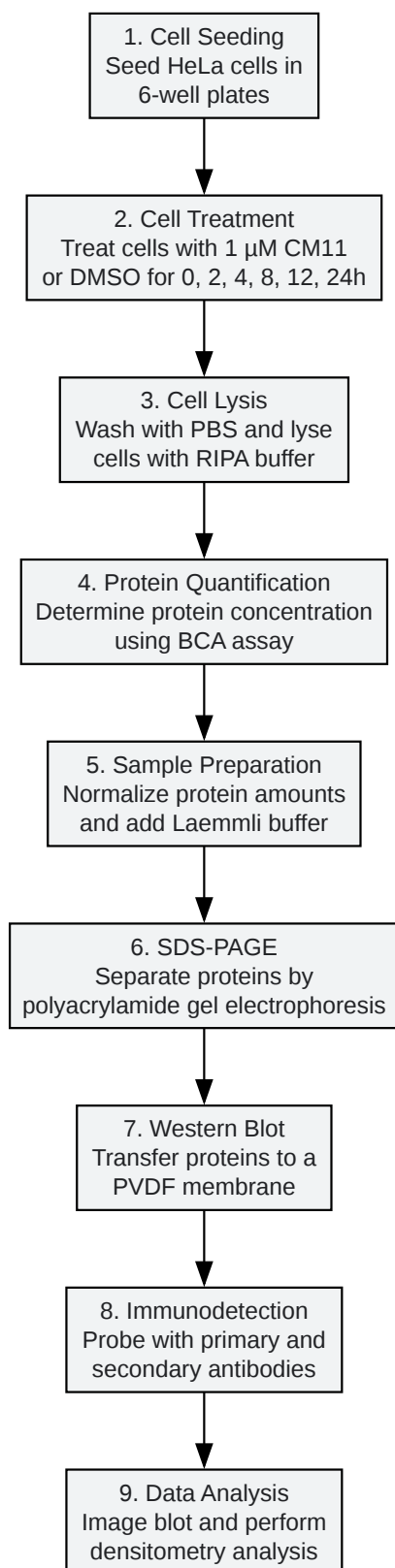
This application note provides a detailed protocol for conducting a time-course experiment to monitor the degradation of pVHL30 in cultured cells upon treatment with CM11. It also includes quantitative data from relevant studies and diagrams illustrating the underlying signaling pathways and experimental workflows.

Signaling Pathway and Mechanism of Action

Under normal physiological conditions, pVHL plays a crucial role in suppressing tumorigenesis by targeting HIF-1 α for degradation. The loss of pVHL function leads to the stabilization of HIF-1 α and the subsequent transcription of genes involved in angiogenesis and cell growth, such as VEGF and PDGF.^[1]







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